molecular formula C23H22N4OS B11611180 (6Z)-6-[4-(diethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-[4-(diethylamino)benzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11611180
M. Wt: 402.5 g/mol
InChI Key: ORRBRUSUFLVJJQ-ANDFITQPSA-N
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Description

The compound (6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-(diethylamino)benzaldehyde with a thiazolopyrimidine derivative under basic conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

For large-scale industrial production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the process. Additionally, the use of catalysts and alternative solvents may be explored to further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

(6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other thiazolopyrimidine derivatives, such as:

  • (6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
  • (6Z)-6-{[4-(METHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

These compounds share a similar core structure but differ in the substituents on the aromatic rings. The unique properties of (6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE arise from the presence of the diethylamino group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C23H22N4OS

Molecular Weight

402.5 g/mol

IUPAC Name

(6Z)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H22N4OS/c1-3-26(4-2)18-12-10-16(11-13-18)14-19-21(24)27-20(17-8-6-5-7-9-17)15-29-23(27)25-22(19)28/h5-15,24H,3-4H2,1-2H3/b19-14-,24-21?

InChI Key

ORRBRUSUFLVJJQ-ANDFITQPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4

Origin of Product

United States

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